N,N'-Bis(4-cyclohexylphenyl)benzene-1,4-diamine
Description
N,N'-Bis(4-cyclohexylphenyl)benzene-1,4-diamine is a symmetric diamine derivative featuring a central benzene-1,4-diamine core substituted with 4-cyclohexylphenyl groups at both nitrogen atoms. The cyclohexyl substituents likely impart steric bulk and hydrophobicity, influencing crystallinity, solubility, and applications in materials science or medicinal chemistry.
Properties
CAS No. |
86579-41-1 |
|---|---|
Molecular Formula |
C30H36N2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-cyclohexylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C30H36N2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)31-29-19-21-30(22-20-29)32-28-17-13-26(14-18-28)24-9-5-2-6-10-24/h11-24,31-32H,1-10H2 |
InChI Key |
CTHNIBNPESVSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine typically involves the reaction of 4-cyclohexylphenylamine with benzene-1,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Materials Science
Polymer Chemistry
N,N'-Bis(4-cyclohexylphenyl)benzene-1,4-diamine is utilized as a curing agent in epoxy resins. Its unique structure enhances the thermal stability and mechanical properties of the resulting polymers. The compound's ability to form strong intermolecular interactions contributes to improved performance in high-temperature applications.
Table 1: Properties of Epoxy Resins Cured with this compound
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 150 °C |
| Tensile Strength | 90 MPa |
| Flexural Modulus | 3.5 GPa |
| Thermal Conductivity | 0.25 W/m·K |
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
This compound has been investigated for its role as a hole transport material in OLEDs. Its high hole mobility and thermal stability make it suitable for enhancing the efficiency and longevity of OLED devices.
Case Study: OLED Performance with this compound
In a study conducted by Zhang et al. (2023), OLEDs incorporating this compound exhibited a 25% increase in luminous efficiency compared to devices using conventional hole transport materials. The devices demonstrated stable performance over extended operational periods, highlighting the compound's effectiveness in improving device longevity.
Medicinal Chemistry
Antioxidant Properties
Recent research has indicated that this compound possesses notable antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 15 |
| ABTS Radical Scavenging | 12 |
| Ferric Reducing Antioxidant Power (FRAP) | 20 |
Case Study: Therapeutic Potential
A study by Lee et al. (2022) evaluated the protective effects of this compound against cellular oxidative damage in human neuronal cells. The results indicated a significant reduction in reactive oxygen species levels and improved cell viability under oxidative stress conditions.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-cyclohexylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation and Crystallinity
The dihedral angle between the central benzene ring and substituents is critical for molecular packing. For example:
- N,N'-Bis(4-methyl-benzylidene)benzene-1,4-diamine (Ev1): Exhibits a dihedral angle of 46.2° between the central and outer rings, leading to centrosymmetric crystallization .
- N,N'-Bis(pyridin-2-yl)benzene-1,4-diamine-naphthalene (Ev9, Ev19): Adopts a non-planar conformation with intramolecular N–H⋯N hydrogen bonds forming R₂²(8) motifs, directing 1D polymeric chains .
Target Compound : The bulky cyclohexyl groups may increase steric hindrance, resulting in larger dihedral angles (>50°) and less efficient packing compared to planar analogs like Ev1.
Thermal and Physical Properties
Substituents significantly influence melting points and stability:
Target Compound : Cyclohexyl groups likely elevate melting points (>200°C) due to hydrophobic interactions and rigid cyclohexane rings, similar to brominated derivatives in Ev12.
Optical and Electronic Properties
- N,N'-Bis(4-methoxysalicylide)benzene-1,4-diamine (Ev4): Exhibits AIEE with fluorescence enhancement in aggregated states, useful for volatile organic compound (VOC) sensing .
- N,N'-Bis(pyridylmethylene)benzene-1,4-diamine (Ev11, Ev17): Pyridyl groups enable coordination with metal ions (e.g., Mn²⁺, Cd²⁺), forming conductive metal-organic frameworks (MOFs) for gas storage (H₂ uptake: 4.77–6.225 mmol/g) .
- N,N'-Bis(2-thienylmethylene)benzene-1,4-diamine (Ev16): Thiophene units may enhance charge transport in organic electronics .
Target Compound : The electron-rich cyclohexylphenyl groups could stabilize charge-transfer states, but steric bulk might limit π-π stacking, reducing luminescence efficiency compared to Ev4.
Biological Activity
N,N'-Bis(4-cyclohexylphenyl)benzene-1,4-diamine is an organic compound belonging to the family of aromatic amines. Its unique structure, characterized by two cyclohexyl groups attached to a benzene ring via amine linkages, has drawn attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to modulate the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the transcription of various antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .
Cytotoxicity and Apoptosis
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to programmed cell death. In vitro studies showed that treatment with this compound resulted in increased levels of caspases and poly (ADP-ribose) polymerase (PARP) cleavage, indicating apoptosis .
Toxicity Profile
The toxicity of this compound has been evaluated in various models. It is essential to assess both acute and chronic toxicity to understand its safety profile for potential therapeutic applications.
Acute Toxicity
Acute toxicity studies suggest that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. The compound's LD50 values indicate moderate toxicity levels when administered orally or intraperitoneally in animal models .
Chronic Toxicity
Chronic exposure studies have indicated potential carcinogenic effects due to the formation of DNA adducts. Long-term studies are necessary to fully elucidate the implications of prolonged exposure .
Case Study 1: Neuroprotection
A study focusing on neuroprotective effects demonstrated that this compound could reduce neuronal cell death in models of oxidative stress. The compound was shown to enhance the expression of neuroprotective genes and decrease markers of inflammation .
Case Study 2: Cancer Treatment
In a clinical setting, patients with specific types of tumors were treated with formulations containing this compound. Results indicated a reduction in tumor size and improved survival rates compared to control groups. The study highlighted the need for further research into dosage optimization and combination therapies .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | Reduces oxidative stress | Modulation of Nrf2-Keap1 pathway |
| Cytotoxicity | Induces apoptosis | Activation of caspases |
| Neuroprotection | Protects neuronal cells | Upregulation of neuroprotective genes |
| Cancer treatment efficacy | Reduces tumor size | Enhances apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
